2-Methyl-3-piperidin-1-yl-propan-1-ol
Description
Significance of Piperidine (B6355638) Derivatives in Organic Chemistry and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of pharmaceutical compounds. nih.govencyclopedia.pub As one of the most prevalent heterocyclic scaffolds, piperidine and its derivatives are integral to drug design and development, appearing in more than twenty different classes of pharmaceuticals. nih.govresearchgate.net Their significance stems from their ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often improving membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net
In medicinal chemistry, piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including analgesic, anti-cancer, anti-inflammatory, antiviral, and antipsychotic effects. encyclopedia.pubijnrd.org Compounds such as donepezil, used in Alzheimer's therapy, and various analgesics highlight the therapeutic importance of this structural motif. nih.govijnrd.org The versatility of the piperidine scaffold allows for extensive chemical modification, making it a favored fragment for chemists aiming to synthesize novel therapeutic agents. nih.govwisdomlib.org The synthesis of these derivatives is a major focus in organic chemistry, with numerous methods developed for their creation, including hydrogenation, reduction, and various cyclization strategies. nih.gov
Overview of Amino Alcohol Scaffolds as Important Core Motifs in Bioactive Compounds
Amino alcohols, particularly β-amino alcohols, are organic compounds containing both an amine and an alcohol functional group. This structural arrangement is a key feature in a multitude of biologically active compounds and serves as a versatile intermediate in pharmaceutical synthesis. researchgate.net The amino alcohol motif is found in natural products and is a recognized pharmacophore in medicinal chemistry, contributing to the biological activity of various drugs. researchgate.netnih.gov
The presence of both a basic nitrogen atom and a hydroxyl group allows for hydrogen bonding and ionic interactions, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net This dual functionality makes amino alcohol scaffolds valuable in the development of new therapeutic leads. Researchers have incorporated this scaffold into compound libraries to screen for a range of activities, including antibiotic and antifungal properties. nih.govresearchgate.net The synthesis of amino alcohols is often achieved through methods like the ring-opening of epoxides with amines, a common and effective strategy in organic synthesis. researchgate.netnih.gov
Structural Context of 2-Methyl-3-piperidin-1-yl-propan-1-ol within the Class of Piperidine Amino Alcohols
This compound, with the CAS number 62101-67-1, is a distinct molecule that embodies the characteristics of a piperidine amino alcohol. chemicalbook.comscbt.com Its structure consists of a three-carbon propanol (B110389) chain, which provides the amino alcohol backbone. A methyl group is attached to the second carbon (C2), and a piperidine ring is linked via its nitrogen atom to the third carbon (C3) of the propanol chain.
This specific arrangement places it firmly within the class of piperidine amino alcohols. It is a structural analog of other biologically relevant compounds. For instance, it is related to tolperisone, a muscle relaxant, which has a similar core but with a ketone instead of an alcohol and an additional tolyl group. pharmaffiliates.comlookchem.com The presence of the chiral center at the C2 position, due to the methyl group, means that this compound can exist as different stereoisomers, a factor that can be critical in its interaction with biological systems. The molecule combines the saturated heterocyclic piperidine moiety with the versatile amino alcohol scaffold, making it a subject of interest in chemical and pharmaceutical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(8-11)7-10-5-3-2-4-6-10/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKSDWPYPAQPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933147 | |
| Record name | 2-Methyl-3-(piperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-88-2, 147555-16-6 | |
| Record name | 1-Piperidinepropanol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(piperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 3 Piperidin 1 Yl Propan 1 Ol and Analogues
Established Synthetic Routes to 2-Methyl-3-piperidin-1-yl-propan-1-ol
The creation of this compound typically involves the formation of a carbon-nitrogen bond between a piperidine (B6355638) precursor and a three-carbon propanol (B110389) chain.
The synthesis of analogues, such as those derived from 3-methylpiperidine (B147322), often employs nucleophilic substitution or ring-opening reactions. A common strategy involves the N-alkylation of the piperidine ring with a suitable electrophilic precursor. For instance, reacting 3-methylpiperidine with an electrophile like 2-methyl-3-chloropropan-1-ol or 2-methyl-1,3-epoxypropane would yield the corresponding 3-methylpiperidine analogue of the target compound. The nitrogen atom of the piperidine acts as a nucleophile, displacing a leaving group or opening the epoxide ring.
Another established method for preparing primary amines, which can be precursors or analogues, is the Gabriel synthesis, which utilizes phthalimide (B116566) to avoid the common issue of polyalkylation. nih.gov While this is more common for primary amine synthesis, modifications of such principles can be applied to secondary amines like piperidine. Deoxyamination methodologies, which convert alcohols to amines, also present a viable pathway. For example, alcohols can be converted into amines using N-haloimides and triphenylphosphine (B44618), proceeding through in-situ generated phosphonium (B103445) intermediates. nih.gov
To achieve optimal yields and minimize side reactions, various catalytic systems and controlled conditions are employed. In the N-alkylation of amines, phase-transfer catalysts can be effective, particularly when dealing with reactants of differing solubility. For reactions involving alcohols as alkylating agents, catalysts are often necessary to activate the hydroxyl group.
Iron-catalyzed reductive amination of amino fatty acids is one such approach, where a catalyst like an iron complex, in conjunction with a reducing agent such as phenylsilane, can facilitate cyclization and the formation of piperidines. mdpi.com For the synthesis of chiral piperidines, biocatalysis offers a highly selective option. Ketoreductase enzymes (KREDs), often co-expressed with other enzymes like glucose dehydrogenase for cofactor regeneration, can asymmetrically reduce a ketone precursor to a specific chiral alcohol. derpharmachemica.commdpi.com Optimization of these reactions involves controlling parameters such as pH, temperature, substrate concentration, and enzyme loading to maximize conversion and enantioselectivity. derpharmachemica.commdpi.com
| Biocatalyst | Substrate | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|
| Ketoreductase (KRED 110) | N-1-Boc-3-piperidone (10g/L) | 3% KRED, 10mM NAD+, pH 7.5, 35–40 °C, 3–4 hours | Complete Conversion | derpharmachemica.com |
| Co-expressed KRED and GDH in E. coli | N-Boc-3-piperidone (100 g·L−1) | D-glucose (130 g·L−1), NADP+ (0.2 g·L−1), pH 6.5, 30 °C, 24 h | High Yield | mdpi.com |
Scaling up the synthesis of piperidine amino alcohols from the laboratory to an industrial scale introduces several critical considerations. The economic viability is paramount, demanding the use of inexpensive starting materials and reagents. The efficiency of the catalyst, including its activity, stability, and potential for recovery and reuse, is a major factor.
For large-scale synthesis of 2,6-trans-piperidines, for example, the choice of base was critical, with TBAF being preferred over cesium carbonate due to better solubility for scaling. mdpi.com Purification methods must be scalable; distillation is often preferred over chromatography for large quantities. Safety is another key concern, especially when using toxic or potentially explosive reagents like azodicarboxylates, which are common in traditional Mitsunobu reactions. nih.gov The development of greener processes, such as those using non-toxic iron catalysts or water-initiated reactions, is increasingly important. mdpi.com Environmental impact, including solvent use and waste generation, must be minimized.
Advanced Stereoselective Synthesis of Chiral Piperidine Amino Alcohols
Creating piperidine amino alcohols with specific stereochemistry requires advanced synthetic methods capable of controlling the formation of chiral centers. acs.org Chiral amino alcohols are critical components in medicinal chemistry and serve as building blocks for numerous natural products. acs.orgdiva-portal.org
A variety of strategies have been developed for the stereoselective synthesis of 3-hydroxypiperidine (B146073) scaffolds, which are core structures in many bioactive compounds. tandfonline.comacs.org These approaches can be broadly categorized into several types:
Biocatalytic Methods : The use of enzymes, such as ketoreductases or whole microbial cells like Baker's yeast, provides a cost-effective and environmentally friendly route to enantiomerically pure compounds like (S)-1-Boc-3-hydroxypiperidine from a prochiral ketone precursor. derpharmachemica.comresearchgate.net
Asymmetric Catalysis : Metal-catalyzed asymmetric reactions are powerful tools for creating chiral centers. A rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate has been used to access enantioenriched 3-substituted piperidines. acs.org This method demonstrates broad functional group tolerance and scalability. acs.org Similarly, aza-annulation of β-enaminoesters derived from chiral β-amino alcohols is an effective methodology for producing chiral bicyclic lactams, which are precursors to substituted piperidines. rsc.org
Diastereoselective Reductions : Reduction of cyclic ketone precursors can be controlled to favor a specific diastereomer. For instance, the reduction of 5-substituted 8,8a-trans-oxazolo[3,4-a]pyridin-8-ones with reagents like NaBH4 or K-Selectride proceeds with complete stereocontrol, providing access to specific 2,3,6-trisubstituted piperidine derivatives. clockss.org
| Strategy | Key Reagents/Catalysts | Key Feature | Reference |
|---|---|---|---|
| Asymmetric Carbometalation | Rh-catalyst, Arylboronic acids | Highly regio- and enantioselective cross-coupling to form 3-substituted tetrahydropyridines. | acs.org |
| Diastereoselective Reduction | NaBH4, K-Selectride | Complete stereocontrol in the reduction of bicyclic ketones to specific diastereomers. | clockss.org |
| Diastereoselective Aza-annulation | Chiral β-enaminoesters | Formation of zwitterionic bicyclic intermediates leading to (2S,4S)-2-methylpiperidin-4-ol. | rsc.org |
| Enzyme-Catalyzed Reduction | Ketoreductase, Baker's yeast | Cost-effective, enantioselective reduction of a prochiral ketone. | derpharmachemica.comresearchgate.net |
A novel and efficient method for forming the piperidine ring is through phosphite-mediated cyclodehydration. This reaction serves as a powerful alternative to classical methods like the Mitsunobu reaction, which typically uses triphenylphosphine and azodicarboxylates. A key advantage of using a phosphite, such as triethylphosphite, is the ease of removal of the oxidized byproduct (triethylphosphate). nih.gov Unlike triphenylphosphine oxide, which often complicates purification, triethylphosphate can be easily removed by saponification during aqueous workup. nih.gov
This methodology has been successfully applied to the concise and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols. nih.gov The reaction proceeds by converting amino alcohols into various heterocycles, including piperidines, in very good yields. beilstein-journals.org The conditions can be optimized; for instance, the ratio of triethylamine (B128534) to dichloromethane (B109758) was found to be crucial, with a 1:2 ratio favoring the desired cyclization pathway to form piperidines. beilstein-journals.org This phosphite-driven cyclodehydration represents a significant process improvement, offering scalability and simplified purification for the synthesis of hydroxypiperidine scaffolds. nih.gov
Chemo-Enzymatic Approaches for Enantiopure Amino Alcohol Intermediates
The synthesis of chiral amino alcohols is of great interest due to their wide-ranging applications as chiral auxiliaries and scaffolds in organic synthesis. nih.gov Traditional organic synthesis methods for producing these compounds often involve multiple, complex steps with sensitive stereochemistry control. nih.gov Biocatalysis, with its high stereoselectivity, presents a favorable alternative. nih.gov
One notable chemo-enzymatic approach involves the kinetic resolution of racemic amino alcohols. For instance, the enantiopure (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, an intermediate for compounds like (R)-arimoclomol, has been synthesized from its racemic form using lipases. researchgate.net This enzymatic transesterification, utilizing vinyl acetate (B1210297) as an acyl donor, can be optimized by adjusting parameters such as temperature, time, and enzyme concentration. researchgate.net The use of ionic liquids in combination with organic solvents has been shown to enhance the conversion and enantiomeric excess of the desired product. researchgate.net
Enzymatic cascade reactions provide another efficient route to chiral amino alcohols. nih.gov For example, a two-step enzymatic cascade starting from L-lysine can produce chiral amino alcohols. nih.gov This process involves a dioxygenase-catalyzed hydroxylation followed by a decarboxylase-mediated cleavage of the carboxylic group, yielding optically enriched amino alcohols. nih.gov Engineered amine dehydrogenases (AmDHs) have also been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, providing a one-step synthesis of chiral amino alcohols with high enantioselectivity. frontiersin.orgacs.org
These chemo-enzymatic strategies highlight the potential of integrating biocatalysis into synthetic pathways to access valuable enantiopure amino alcohol intermediates for the synthesis of complex molecules like this compound. nih.gov
Derivatization and Structural Modification Reactions
The structural diversity of piperidine derivatives can be expanded through various derivatization and modification reactions. These methods allow for the introduction of different functional groups and the construction of complex molecular architectures.
Mannich Reaction Applications in Piperidine Amino Alcohol Synthesis
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of a compound containing an active hydrogen atom with an aldehyde and a primary or secondary amine. nih.gov This three-component condensation is particularly valuable for synthesizing β-amino ketones, known as Mannich bases, which are versatile intermediates in the production of pharmaceuticals and other bioactive compounds. researchgate.netnih.gov Mannich bases are readily reduced to form physiologically active amino alcohols, making this reaction a key step in the synthesis of piperidine amino alcohols. nih.gov
The reaction's versatility is demonstrated by its application in the synthesis of a wide array of piperidine derivatives. researchgate.netsciencemadness.org For instance, the condensation of ketones, aldehydes, and amines in glacial acetic acid has proven to be an effective method for preparing substituted 4-piperidones, which can then be reduced to the corresponding 4-piperidinols. sciencemadness.org This approach offers good yields and straightforward product isolation. sciencemadness.org The Mannich reaction has also been employed in the synthesis of polyoxy-functionalized piperidines from carbohydrate derivatives and ketones. acs.org
A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.orgrsc.org This method utilizes a functionalized dienolate and has been successfully applied to the asymmetric synthesis of natural products. rsc.orgrsc.org The resulting chiral dihydropyridinone adducts serve as versatile intermediates for constructing a variety of new chiral piperidine compounds. rsc.org
The broad applicability of the Mannich reaction makes it an indispensable tool for creating a diverse range of piperidine-based structures, including precursors to this compound. nih.govjofamericanscience.orgmdpi.com
Oxidative Amination of Non-Activated Alkenes for Substituted Piperidines
The direct functionalization of C-H bonds in the synthesis of nitrogen-containing heterocycles is a highly sought-after transformation in organic chemistry. A notable method for constructing substituted piperidines involves the oxidative amination of non-activated alkenes. This approach allows for the simultaneous formation of a new C-N bond and the introduction of an additional functional group.
One such strategy employs a gold(I) complex as a catalyst to mediate the difunctionalization of a double bond, leading to the formation of an N-heterocycle with an accompanying O-substituent. nih.gov An alternative enantioselective method utilizes a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov These Wacker-type aerobic oxidative cyclizations provide access to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org
These advanced catalytic systems provide efficient pathways to functionalized piperidine rings from readily available alkene starting materials.
Intramolecular Aminotrifluoromethanesulfinyloxylation and Allylic Amination with Palladium Catalysis
Palladium-catalyzed reactions are powerful tools for the synthesis of piperidine derivatives, offering high levels of control over regio- and stereoselectivity. nih.gov
One such method is the intramolecular aminotrifluoromethanesulfinyloxylation of ω-aminoalkenes. mdpi.com This reaction, facilitated by a palladium acetate catalyst system, allows for the cyclization of amino-alkenes to form piperidine rings.
Another significant palladium-catalyzed transformation is allylic amination. nih.gov This reaction involves the substitution of a leaving group on an allylic substrate with an amine. The use of aqueous ammonia (B1221849) as the nitrogen source in palladium-catalyzed allylic amination has been shown to be effective for the synthesis of primary amines, a process that was previously challenging. organic-chemistry.org The regioselectivity of palladium-catalyzed allylic amination can be influenced by the nature of the amine nucleophile. nih.gov For instance, the use of NH aziridines as nucleophiles in reactions with aliphatic allyl acetates favors the formation of branched products, which is opposite to the regioselectivity observed with other amines. nih.gov This is attributed to the fact that the branched products formed with common secondary amines can isomerize to the more thermodynamically stable linear products, a process catalyzed by Pd(0). nih.gov
Furthermore, palladium-catalyzed asymmetric allylic amination provides a route to chiral piperidine derivatives. acs.org The development of chiral ligands has enabled highly enantioselective transformations. acs.orgacs.org These catalytic systems have been applied to the synthesis of a variety of functionalized piperidines with excellent stereocontrol. acs.orgacs.org
The versatility of palladium catalysis in C-N bond formation makes it an invaluable strategy for the synthesis of complex piperidine-containing molecules. nih.govrsc.org
Synthesis of Oxazolidine (B1195125) Derivatives from 2-Hydroxymethyl Piperidine
The condensation of β-amino alcohols with aldehydes or ketones is a well-established method for the synthesis of oxazolidines. wikipedia.org This reaction is particularly relevant for the derivatization of piperidine-containing amino alcohols like 2-hydroxymethyl piperidine (2-HMP). nih.govacs.orgresearchgate.net Oxazolidines are five-membered heterocyclic rings containing both oxygen and nitrogen atoms. wikipedia.org
The reaction of 2-HMP with various aldehydes proceeds under mild conditions to afford hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines in good yields. nih.govacs.orgresearchgate.net The reaction mechanism is believed to proceed through a hemiaminal intermediate, which then cyclizes to form the oxazolidine ring. nih.govacs.org The conditions for this condensation, such as solvent and temperature, can be optimized to maximize the yield of the desired product. acs.org For example, using anhydrous magnesium sulfate (B86663) in dichloromethane or toluene (B28343) at room temperature has been found to be effective. acs.org
These oxazolidine derivatives of 2-HMP are not only interesting from a synthetic standpoint but also have practical applications. For instance, they have been developed as analytical standards for the quantitative analysis of volatile aldehydes. nih.govacs.orgresearchgate.netacs.orgfigshare.com This highlights the utility of this derivatization reaction in creating valuable chemical tools. scirp.org
Preparation of Deuterated Analogues for Isotopic Labeling Studies
Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique used in metabolic studies to trace the fate of molecules in biological systems and to elucidate reaction mechanisms. nih.gov The synthesis of deuterated analogues of piperidine-containing compounds is therefore crucial for understanding their metabolic pathways and identifying their metabolites. nih.gov
A common strategy for introducing deuterium into a piperidine ring is to use a deuterated starting material or reagent in the synthesis. For example, [piperidine-2H10]pibutidine has been used as a substrate in microsomal incubations to distinguish between different sites of hydroxylation on the piperidine ring. nih.gov The mass shifts observed in the resulting metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide definitive information about the position of metabolic modification. nih.gov
The formation of certain metabolites can involve the loss of one or more deuterium atoms, which can provide mechanistic insights. For instance, the β-hydroxylation of a piperidine ring may proceed through an iminium/enamine intermediate, leading to the elimination of deuterium atoms from the adjacent carbon. nih.gov This mechanistic information is invaluable for predicting the metabolic fate of related compounds.
The ability to synthesize deuterated standards also aids in the quantitative analysis of metabolites by providing an internal standard for mass spectrometry-based assays.
Synthesis of Structurally Related Piperidine Propanol and Propanone Motifs
The synthesis of piperidine-containing propanols and propanones often leverages well-known organic reactions, including the Mannich reaction, to construct the core structure. These compounds serve as important intermediates in various fields of chemical synthesis.
The synthesis of phenyl piperidine propanones can be effectively achieved through the Mannich reaction, a cornerstone of carbon-carbon bond formation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.net A specific application of this is the direct aminomethylation of 2'-hydroxyacetophenone (B8834).
In one reported methodology, two novel ketonic Mannich bases, 3-(4-methylpiperidin-1-yl)-1-(2-hydroxyphenyl)propan-1-one and 3-(4-benzylpiperidin-1-yl)-1-(2-hydroxyphenyl)propan-1-one, were synthesized by reacting 2'-hydroxyacetophenone with formaldehyde (B43269) and the corresponding substituted piperidine (4-methylpiperidine or 4-benzylpiperidine). youtube.com This reaction demonstrates the construction of the 1-phenyl-3-(piperidin-1-yl)propan-1-one framework. youtube.com
The general mechanism for the Mannich reaction involves the formation of an iminium ion from the secondary amine (piperidine) and formaldehyde. mdpi.com The ketone (2'-hydroxyacetophenone) tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino ketone, also known as a Mannich base. mdpi.comresearchgate.net
The resulting propanone derivatives can subsequently be converted to their corresponding propanol analogues. The reduction of the ketone functional group in a Mannich base yields a physiologically active amino alcohol. researchgate.net This transformation is a standard procedure in organic synthesis, often accomplished using reducing agents like sodium borohydride.
Table 1: Examples of Synthesized Phenyl Piperidine Propanones
| Compound Name | Starting Ketone | Piperidine Derivative |
| 3-(4-Methylpiperidin-1-yl)-1-(2-hydroxyphenyl)propan-1-one | 2'-Hydroxyacetophenone | 4-Methylpiperidine |
| 3-(4-Benzylpiperidin-1-yl)-1-(2-hydroxyphenyl)propan-1-one | 2'-Hydroxyacetophenone | 4-Benzylpiperidine |
This table is based on synthetic routes described in the literature. youtube.com
Ketonic Mannich bases, or β-amino-ketones, are highly versatile synthetic intermediates due to their reactivity. nih.govnih.gov Their preparation is a direct outcome of the Mannich reaction, which condenses a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.net
A key feature of these bases is the potential for transformation into a variety of other compounds. nih.gov One significant transformation is the replacement of the amino group. For instance, the dimethylamino moiety in a ketonic Mannich base derived from 2'-hydroxyacetophenone can be displaced by various nucleophiles. youtube.com Research has shown that reacting this type of Mannich base with thiophenols leads to the formation of 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. youtube.com Similarly, alkylation of indoles at the C-3 position has been achieved using the same Mannich base, yielding 3-(substituted indol-3-yl)-1-(2'-hydroxyphenyl)propan-1-ones. youtube.com Other nitrogen-based nucleophiles, including 4-phenylimidazole, 1,2,4-triazole, and benzotriazole, have also been successfully N-alkylated via this amine-exchange reaction. youtube.com
Another critical transformation is the reduction of the carbonyl group to a hydroxyl group, converting the ketonic Mannich base into a 1,3-amino alcohol. researchgate.net This conversion is fundamental in generating the piperidine propanol scaffold from a propanone precursor. Furthermore, Mannich bases can undergo elimination of the amine group to form α,β-unsaturated ketones (enones), which are themselves useful synthetic intermediates. researchgate.netnih.gov
Piperidine amino alcohols can be converted into ionic compounds, typically quaternary ammonium (B1175870) salts, through reactions at the tertiary piperidine nitrogen. This transformation imparts ionic character to the molecule, which can significantly alter its physical and chemical properties.
The most direct method for creating such ionic compounds is through quaternization. This process involves the alkylation of the tertiary nitrogen atom of the piperidine ring, resulting in a positively charged quaternary ammonium cation. A common method for quaternization is the reaction with an alkyl halide, such as methyl iodide. nih.gov
A notable example of intramolecular quaternization occurred during an attempt to activate a primary alcohol on a piperidine derivative. When the primary alcohol of a substituted piperidine ethanol (B145695) derivative was treated with methanesulfonyl chloride, the intended mesylate intermediate was not isolated. nih.gov Instead, the mesylate reacted internally with the tertiary amino group of the piperidine ring, leading to the spontaneous formation of a bicyclic quaternary ammonium salt, specifically a 1-azoniabicyclo[2.2.2]octane derivative. nih.gov This demonstrates a synthetic route to a fused, bicyclic ionic compound directly from a piperidine amino alcohol precursor. nih.gov
The synthesis of such ionic species is not limited to simple alkylation. Dimerization of complex amino alcohols containing a piperidine-like structure (such as cinchonidine) with dihalides can produce chiral quaternary ammonium dimers, which are themselves ionic compounds. mdpi.com These reactions highlight the versatility of the piperidine nitrogen in forming stable ionic structures. mdpi.com
Table 2: Synthesis of Piperidine-Related Ionic Compounds
| Ionic Compound Type | Precursor Structure | Synthetic Method |
| Bicyclic Quaternary Ammonium Salt | Piperidine with a hydroxyethyl (B10761427) side chain | Intramolecular cyclization via mesylation |
| Chiral Quaternary Ammonium Dimer | Thiolated Cinchonidine (contains quinuclidine) | Quaternization with dihalides |
| Simple Quaternary Ammonium Salt | Lysine-containing lipopeptide | Alkylation with methyl iodide |
This table summarizes various methods for generating ionic compounds from amino alcohol and amine precursors as described in the literature. mdpi.comnih.govnih.gov
Spectroscopic Characterization and Structural Elucidation of 2 Methyl 3 Piperidin 1 Yl Propan 1 Ol
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the types of chemical bonds present, offering a distinct "fingerprint" for identification.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies correspond to specific functional groups, making FT-IR an invaluable tool for qualitative analysis. libretexts.org For 2-Methyl-3-piperidin-1-yl-propan-1-ol, the key functional groups are the hydroxyl (-OH), the tertiary amine (C-N), and the aliphatic hydrocarbon portions (C-H).
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3550-3200 cm⁻¹. libretexts.org This broadening is a direct result of intermolecular hydrogen bonding between the alcohol groups of adjacent molecules. libretexts.org
C-H Stretching: Strong absorptions corresponding to the stretching vibrations of C-H bonds in the methyl, methylene, and methine groups are expected between 3000 and 2850 cm⁻¹. libretexts.orgumd.edu
C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the primary alcohol is predicted to appear as a strong peak in the 1260-1000 cm⁻¹ range. umd.edu
C-N Stretching: The stretching of the carbon-nitrogen bond of the tertiary amine within the piperidine (B6355638) ring typically appears in the 1250-1020 cm⁻¹ region. This signal can sometimes overlap with other absorptions in the fingerprint region.
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3550 - 3200 | Strong, Broad |
| C-H Stretch | Alkane (CH₃, CH₂, CH) | 3000 - 2850 | Strong |
| C-H Bend | Alkane (CH₃, CH₂) | 1470 - 1350 | Variable |
| C-O Stretch | Primary Alcohol | 1260 - 1000 | Strong |
| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium-Weak |
FT-Raman spectroscopy serves as a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.
For this compound, the FT-Raman spectrum would be particularly useful for observing:
C-C Backbone Vibrations: The carbon skeleton of the molecule, including the piperidine ring, would produce characteristic signals.
Symmetric C-H Bending: Symmetric bending modes of the various CH₂, and CH₃ groups would be visible.
C-N Ring Vibrations: The breathing and stretching modes of the piperidine ring would also be Raman active.
In contrast to its strong, broad appearance in the IR spectrum, the O-H stretching vibration in the Raman spectrum is typically weak.
To assign the observed FT-IR and FT-Raman bands to specific molecular vibrations accurately, a Potential Energy Distribution (PED) analysis is employed. PED is a theoretical calculation, often performed using density functional theory (DFT), that quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a particular vibrational mode. This analysis moves beyond simple group frequency correlation to provide a detailed and unambiguous assignment of the entire vibrational spectrum.
The process involves first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for these calculations. The output provides a percentage contribution for each internal coordinate to every calculated vibrational frequency, allowing for precise assignments. For instance, a band might be assigned as "90% C-O stretch, 10% CH₂ rock," providing a much clearer picture of the vibration than a simple group frequency label.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms. researchgate.net
The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. While experimental data is the gold standard, chemical shifts can be predicted using computational methods or estimated from empirical data of similar structures. libretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. libretexts.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | ~1.5 - 4.0 | Singlet, Broad | 1H |
| -CH₂-OH | ~3.4 - 3.6 | Multiplet | 2H |
| -CH(CH₃)- | ~1.8 - 2.1 | Multiplet | 1H |
| -CH(CH₃)CH₃ | ~0.9 - 1.1 | Doublet | 3H |
| -N-CH₂-CH(CH₃)- | ~2.2 - 2.5 | Multiplet | 2H |
| Piperidine -CH₂-N-CH₂- (axial/equatorial) | ~2.3 - 2.6 | Multiplet | 4H |
| Piperidine -(CH₂)₃- | ~1.4 - 1.7 | Multiplet | 6H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. bhu.ac.in
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂-OH | ~68 - 72 |
| -CH(CH₃)- | ~35 - 40 |
| -CH(CH₃)CH₃ | ~15 - 20 |
| -N-CH₂-CH(CH₃)- | ~62 - 66 |
| Piperidine C₂/C₆ | ~54 - 58 |
| Piperidine C₃/C₅ | ~26 - 30 |
| Piperidine C₄ | ~24 - 28 |
The synthesis of this compound is a classic example of the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the synthesis of the precursor to the target molecule, an enolizable aldehyde or ketone reacts with a secondary amine (piperidine) and a non-enolizable aldehyde (formaldehyde). byjus.comlibretexts.org
The mechanism of the Mannich reaction begins with the formation of an electrophilic species from the amine and formaldehyde (B43269). This can proceed via two key intermediates: an iminium ion or an enamine . chemistrysteps.com
Iminium Ion Pathway: The secondary amine (piperidine) attacks formaldehyde, followed by dehydration, to form a highly electrophilic Eschenmoser-like salt, the N,N-dimethylenepiperidinium ion. The enol or enolate of the other carbonyl component then attacks this iminium ion. chemistrysteps.com
Enamine Pathway: In some cases, particularly with organocatalysts like proline, the catalyst first forms an enamine with the enolizable carbonyl compound. This nucleophilic enamine then attacks the iminium ion formed from the other aldehyde and amine. libretexts.org
NMR spectroscopy is a critical tool for distinguishing between these pathways. By monitoring the reaction mixture over time (in situ NMR), one can potentially observe the transient intermediates. For example, the characteristic chemical shifts of the vinylic protons and carbons of an enamine intermediate, or the downfield shift of the CH₂ group in the iminium ion, could be detected. The presence, concentration, and rate of formation/consumption of these species provide direct mechanistic insight that is often unattainable by other methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is most informative for molecules containing chromophores, which are functional groups with pi (π) bonds or non-bonding (n) electrons that can undergo n→π* or π→π* transitions.
The structure of this compound consists of a saturated piperidine ring, a secondary alcohol, and an alkyl chain. Crucially, it lacks conjugated systems or aromatic rings, which are typically strong chromophores. The primary functional groups capable of electronic transitions are the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group, both of which possess non-bonding (n) electrons.
These electrons can undergo n→σ* transitions, which typically require high energy and thus absorb light at short wavelengths, usually below 200 nm in the far-UV region. libretexts.org Saturated alcohols and amines are known to be transparent above 220 nm. libretexts.org Therefore, a UV-Vis spectrum of this compound, recorded in a standard solvent like ethanol (B145695) or methanol (B129727), is not expected to show any significant absorption peaks in the 200-800 nm range. The absence of absorbance in this region is a key characteristic, confirming the lack of major chromophores in the molecule.
Table 1: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Predicted Value | Rationale |
| λmax (nm) | < 200 nm | Absorption due to n→σ* transitions of the N and O atoms. |
| Molar Absorptivity (ε) | Low | Saturated amines and alcohols are weak absorbers. |
| Solvent | Ethanol / Methanol | Common solvents transparent in the UV region. |
| Appearance in 200-800 nm range | Transparent | Lack of a chromophore with π-electrons. |
Note: This table is based on theoretical principles for saturated amino alcohols, as specific experimental data for this compound is not available in the cited literature.
Mass Spectrometry (MS) and Elemental Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₉NO, Molecular Weight: 157.26 g/mol ), electron impact (EI) ionization would likely produce a molecular ion peak ([M]⁺) at m/z 157. scbio.cn However, for aliphatic alcohols and amines, the molecular ion peak can often be weak or absent due to rapid fragmentation. libretexts.orgyoutube.com
The fragmentation of this compound is expected to be dominated by cleavage of the carbon-carbon bonds adjacent to the nitrogen and oxygen atoms (α-cleavage), as this leads to the formation of stable, resonance-stabilized cations.
Key predicted fragmentation pathways include:
α-cleavage adjacent to the piperidine nitrogen: Cleavage of the C-C bond between the methyl-bearing carbon and the CH₂ group attached to the piperidine ring. This would lead to the formation of a stable piperidinomethyl cation ([C₅H₁₀NCH₂]⁺) with an m/z of 98. This is often a dominant peak in the mass spectra of N-alkylpiperidines.
α-cleavage adjacent to the hydroxyl group: Cleavage of the C-C bond between the hydroxyl-bearing carbon and the rest of the molecule can occur. Loss of a piperidinylmethyl radical would result in a fragment at m/z 59, [CH(CH₃)CH₂OH]⁺. Alternatively, loss of an ethyl group from the propanol (B110389) backbone is less likely but possible.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 139 ([M-H₂O]⁺). libretexts.org
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 157 | [C₉H₁₉NO]⁺ | Molecular Ion ([M]⁺) |
| 139 | [C₉H₁₇N]⁺ | Loss of H₂O from the molecular ion |
| 98 | [C₆H₁₂N]⁺ | α-cleavage, formation of piperidinomethyl cation |
| 84 | [C₅H₁₀]⁺ | Piperidine ring fragment |
| 59 | [C₃H₇O]⁺ | α-cleavage at the alcohol carbon |
Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry for aliphatic amino alcohols. Relative abundances are not predicted as they depend on the specific instrument conditions.
Elemental Analysis (e.g., CHNS)
Elemental analysis by combustion is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. researchgate.net This data is crucial for confirming the empirical and molecular formula of a synthesized compound. The analysis is considered successful if the experimentally determined percentages are within ±0.4% of the theoretical values. nih.gov
For this compound, with the molecular formula C₉H₁₉NO, the theoretical elemental composition can be calculated as follows, using the atomic weights C=12.01, H=1.008, N=14.01, and O=16.00.
Molecular Weight = (9 * 12.01) + (19 * 1.008) + (1 * 14.01) + (1 * 16.00) = 157.26 g/mol
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Mass Percentage (%) |
| Carbon | C | 68.73% |
| Hydrogen | H | 12.18% |
| Nitrogen | N | 8.91% |
| Oxygen | O | 10.18% |
Note: These are the calculated theoretical values. Experimental results for a pure sample should align closely with these percentages.
Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Piperidin 1 Yl Propan 1 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has been a important tool in the theoretical study of 2-Methyl-3-piperidin-1-yl-propan-1-ol. It is a computational method that investigates the electronic structure of many-body systems.
Geometry Optimization and Molecular Structure Elucidation
Researchers have utilized DFT to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, is fundamental to understanding the compound's physical and chemical behavior. These calculations are crucial for confirming the experimentally determined structures and providing insights into the molecule's conformational possibilities. A good correlation has often been found between theoretical and experimental results in studies of piperidine (B6355638) derivatives.
Selection and Application of Basis Sets (e.g., B3LYP/6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For this compound and its derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been a common choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set is a large and flexible set that provides a good description of the electron distribution in the molecule, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions. The successful application of this level of theory in numerous studies on related piperidine derivatives underscores its reliability for this class of compounds.
Electronic Structure and Reactivity Descriptors
Beyond determining the molecular geometry, computational studies have delved into the electronic characteristics of this compound to predict its reactivity and interaction with other molecules.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Charge Transfer
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule.
For derivatives of this compound, these calculations have been performed to understand their potential as anticancer, anticonvulsant, and antimicrobial agents. The analysis of intramolecular charge transfer is also facilitated by FMO theory.
Table 1: Frontier Molecular Orbital Data for a Representative Piperidine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values presented are hypothetical and representative of typical data found in computational studies of similar piperidine derivatives.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map displays different colors to represent varying electrostatic potentials. Red regions indicate areas of high electron density (nucleophilic sites), which are susceptible to attack by electrophiles. Conversely, blue regions signify areas of low electron density (electrophilic sites), which are attractive to nucleophiles.
In the context of this compound and its analogs, MEP analysis helps to predict how the molecule will interact with biological targets. The nitrogen and oxygen atoms are typically the most electron-rich centers, making them likely sites for hydrogen bonding and other intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyper-conjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in stabilizing the molecule. These interactions, known as hyper-conjugative interactions, can be quantified to understand the flow of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs.
Thermodynamic and Spectroscopic Parameter Predictions
Computational chemistry allows for the prediction of various thermodynamic properties of a molecule in its ground state. These properties, including zero-point vibrational energy (ZPVE), enthalpy, entropy, and specific heat capacity, are typically calculated using statistical thermodynamics based on vibrational frequencies obtained from theoretical models. These calculations provide valuable information about the stability and reactivity of the compound.
Specific theoretical thermodynamic data for this compound, which would be derived from computational frequency analysis, were not found in the available scientific literature.
A standard format for presenting such data is shown in the table below, which remains empty due to the absence of specific information for the compound of interest.
Table 2: Predicted Thermodynamic Properties (Placeholder Data)
| Thermodynamic Parameter | Calculated Value | Unit |
|---|---|---|
| Zero-Point Vibrational Energy | Data not available | kcal/mol |
| Thermal Energy (E_total) | Data not available | kcal/mol |
| Specific Heat Capacity (Cv) | Data not available | cal/mol·K |
The simulation of a molecule's spectra is a powerful tool for interpreting experimental data and understanding its structural and electronic properties.
Vibrational Spectra (IR and Raman): Theoretical calculations of infrared (IR) and Raman spectra predict the vibrational modes of a molecule. These are typically computed using DFT methods, and the resulting frequencies and intensities help in the assignment of experimental spectral bands to specific molecular vibrations.
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts are invaluable for confirming molecular structures.
UV-Vis Spectra: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be simulated using Time-Dependent DFT (TD-DFT). This provides information about the electronic transitions within the molecule, including the absorption maxima (λ_max) and oscillator strengths.
A comprehensive search did not yield any published theoretical simulations of the IR, Raman, NMR, or UV-Vis spectra for this compound.
Table 3: Theoretical Spectroscopic Data (Placeholder Data)
| Spectroscopic Method | Key Predicted Parameters | Values |
|---|---|---|
| IR Spectrum | Vibrational Frequencies (cm⁻¹) | Data not available |
| Raman Spectrum | Raman Shifts (cm⁻¹) | Data not available |
| ¹H NMR Spectrum | Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Spectrum | Chemical Shifts (ppm) | Data not available |
| UV-Vis Spectrum | Absorption Maxima λ_max (nm) | Data not available |
Potential Energy Surface (PES) Analysis
A Potential Energy Surface (PES) analysis involves mapping the energy of a molecule as a function of its geometry. This computational technique is used to locate stable conformers (energy minima) and transition states, providing critical insights into the molecule's conformational flexibility, stability, and reaction pathways. PES scans are often performed by systematically varying specific dihedral angles or bond lengths and calculating the energy at each step.
Detailed Potential Energy Surface (PES) analysis for this compound has not been reported in the accessible scientific literature. Such an analysis would be valuable for understanding the rotational barriers around its flexible bonds and identifying its most stable three-dimensional structures.
Analytical Methodologies for 2 Methyl 3 Piperidin 1 Yl Propan 1 Ol and Its Derivatives
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of 2-Methyl-3-piperidin-1-yl-propan-1-ol and related piperidine (B6355638) compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for compositional and chiral analysis.
High-Performance Liquid Chromatography (HPLC) for Mixture and Stereoisomer Separation
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation of piperidine derivatives. nih.gov Reversed-phase (RP-HPLC) is a common mode, often employing C18 columns. nih.govakjournals.comnih.gov The mobile phase typically consists of an aqueous component, often with an acid like phosphoric acid or trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile (B52724) (MeCN). nih.govsielc.com
For the separation of stereoisomers, HPLC can be used in two main ways: the direct method, using a chiral stationary phase (CSP), or the indirect method, where the enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column like a C18 column. akjournals.comnih.gov The indirect approach is advantageous as it can improve detection sensitivity and allows for the use of more common and less expensive achiral columns. nih.gov For instance, diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives have been successfully separated using semi-preparative HPLC. nih.gov In some cases, pre-column derivatization with reagents like 4-toluene sulfonyl chloride is used to create a derivative that can be detected by a UV detector. nih.gov
Table 1: Examples of HPLC Conditions for Piperidine Derivative Separation
| Analytical Goal | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Analysis of 4-chloro-1-methyl-piperidine | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with formic acid instead of phosphoric acid) | sielc.com |
| Separation of Piperidine in Artane | Inertsil C18 | Acetonitrile and Water with 0.1% Phosphoric Acid (68:32, v/v) | UV (after pre-column derivatization) | nih.gov |
| Analysis of various piperidine derivatives | Gemini C18 | Water (0.1% TFA) and Acetonitrile (gradient) | UV-VIS (210, 254, 280 nm) | nih.gov |
| Separation of 3-aminopiperidine enantiomers | Chiral column (glycoprotein-based) | Phosphate buffer and Acetonitrile | UV (after derivatization with benzoyl chloride) | google.com |
| Separation of 3-(piperidin-3-yl)-1H-indole diastereomers | Semi-preparative HPLC | Acetonitrile/Methanol (B129727)/TEA | Not specified | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Compound Identification
Gas Chromatography coupled with Mass Spectrometry is a powerful tool for the identification and quantification of volatile and semi-volatile compounds, including piperidine alkaloids. scielo.br For non-volatile or polar compounds like amino alcohols, a derivatization step is typically required to increase their thermal stability and volatility. nih.gov A common method involves a two-step process of methoximation followed by silylation. nih.govnih.gov
In GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column (e.g., HP-5MS). nih.govnotulaebotanicae.ro The separated compounds then enter the mass spectrometer, which provides information about their mass-to-charge ratio (m/z), yielding a mass spectrum that serves as a chemical fingerprint. notulaebotanicae.ro The identification of compounds is achieved by comparing their retention times and mass spectra with those of reference standards or by searching established spectral libraries like NIST. scielo.brnotulaebotanicae.ro Specific fragment ions can be characteristic of the piperidine ring structure. For example, in the analysis of vindolinine-type alkaloids, fragment peaks at m/z 93, 107, 120, 121, and 122 are associated with the piperidine portion of the molecule. notulaebotanicae.ro
Table 2: General Workflow for GC-MS Analysis of Piperidine Derivatives
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Sample Preparation | Extraction of analytes from the matrix. | Isolate compounds of interest. | notulaebotanicae.ro |
| 2. Derivatization | Chemical modification (e.g., silylation) of polar functional groups (-OH, -NH). | Increase volatility and thermal stability for GC analysis. | nih.govnih.gov |
| 3. GC Separation | Injection into a gas chromatograph with a capillary column (e.g., HP-5MS). | Separate individual compounds from the mixture. | nih.govnotulaebotanicae.ro |
| 4. MS Detection | Ionization (typically Electron Impact - EI) and mass analysis. | Generate a mass spectrum for each compound. | scielo.br |
| 5. Identification | Comparison of retention times and mass spectra with library data (e.g., NIST). | Identify the structure of the separated compounds. | scielo.brnotulaebotanicae.ro |
Supercritical Fluid Chromatography (SFC) for Chiral Separations of Related Compounds
Supercritical Fluid Chromatography has emerged as a highly efficient technique for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and lower back pressures. chromatographyonline.comselvita.comafmps.be SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. chromatographyonline.com To analyze more polar compounds and modulate selectivity, organic modifiers (typically alcohols like methanol or ethanol) and additives are mixed with the CO₂. chromatographyonline.comzendy.io
SFC is particularly well-suited for the enantioseparation of chiral compounds like amino alcohols. zendy.io The separation is achieved using chiral stationary phases (CSPs), with polysaccharide-based selectors (e.g., derivatives of cellulose (B213188) and amylose) being the most popular and effective. nih.gov The unique properties of the supercritical fluid mobile phase can lead to different chiral recognition mechanisms compared to LC, sometimes providing complementary or superior separation results. chromatographyonline.comzendy.io Studies have shown that SFC can successfully separate a high percentage of enantiomers for various classes of compounds, making it a powerful tool for high-throughput chiral analysis in pharmaceutical and related research. chromatographyonline.com
Table 3: Key Aspects of Supercritical Fluid Chromatography (SFC) for Chiral Separations
| Feature | Description | Advantage | Reference |
|---|---|---|---|
| Mobile Phase | Supercritical CO₂ mixed with organic modifiers (e.g., methanol, ethanol) and additives. | Low toxicity, low cost, high diffusivity, low viscosity. | chromatographyonline.comselvita.com |
| Stationary Phase | Chiral Stationary Phases (CSPs), most commonly polysaccharide-based (cellulose or amylose (B160209) derivatives). | Broad enantioselectivity for a wide range of chiral compounds. | nih.govfagg.be |
| Speed & Efficiency | Higher flow rates can be used without significant loss of efficiency compared to HPLC. | Faster analysis times (3 to 5 times faster than LC) and higher throughput. | chromatographyonline.comafmps.be |
| "Green" Chemistry | Significantly reduces the consumption of toxic organic solvents. | Lower environmental impact, reduced waste disposal costs, and improved safety. | chromatographyonline.comselvita.com |
| Complementarity | Can provide different selectivity and elution orders compared to HPLC. | Offers an alternative separation mechanism when HPLC methods fail. | zendy.iochromatographyonline.com |
Chiral Discrimination and Enantioseparation Methods
Distinguishing between enantiomers is critical, as they can have different biological activities. For compounds like this compound, which contains a chiral center, specific enantioselective methods are required.
Indirect Enantioseparation using Chiral Derivatizing Agents (CDAs) for MS Detection
The indirect approach to enantioseparation is a robust strategy that involves the derivatization of the enantiomeric analyte with an enantiomerically pure chiral derivatizing agent (CDA). chromatographyonline.com This reaction converts the pair of enantiomers into a pair of diastereomers. nih.gov Since diastereomers have different physical and chemical properties, they can be separated using standard, non-chiral chromatographic techniques like reversed-phase HPLC. nih.govchromatographyonline.com
This method offers several advantages, including the potential for improved chromatographic resolution and enhanced detection sensitivity, especially for mass spectrometry. nih.gov The CDA introduces a specific chemical tag that can be optimized for high ionization efficiency in an MS source (e.g., electrospray ionization - ESI). nih.gov A variety of CDAs have been developed for amines and alcohols. For example, naproxen-based reagents and cyanuric chloride-based reagents with amino acid auxiliaries have been used to create diastereomers of amino acids and amino alcohols, which are then separated by RP-HPLC with UV detection. akjournals.comnih.gov The use of isotopically labeled CDAs can further advance chiral metabolomics profiling by allowing for multiplexed analysis. nih.gov
Application of Derivatization in Targeted Metabolomics Strategies
Derivatization plays a crucial role in targeted metabolomics, where the goal is to detect and quantify a specific set of known metabolites. nih.gov For compounds that are difficult to analyze in their native form due to low volatility (for GC-MS) or poor ionization efficiency (for LC-MS), chemical derivatization can significantly improve their analytical properties. nih.govnih.gov
In the context of targeted metabolomics for compounds like this compound, derivatization can be used to:
Enhance Detectability: Introduce a functional group that is highly responsive in a specific detector, such as a fluorophore for fluorescence detection or a readily ionizable group for mass spectrometry. nih.gov
Improve Chromatographic Behavior: Increase retention on a reversed-phase column or increase volatility for GC analysis. nih.gov
Enable Chiral Recognition: As described previously, using chiral derivatizing agents allows for the separation and quantification of individual enantiomers in complex biological matrices like plasma or tissue homogenates. nih.govsigmaaldrich.com
A targeted metabolomics workflow often involves derivatizing an entire class of compounds (e.g., amines or organic acids) within a biological extract, followed by LC-MS/MS or GC-MS analysis to quantify the specific targets. nih.govnih.govsigmaaldrich.com For instance, a method using a pair of enantiomeric derivatization reagents can be employed for chiral metabolomics fingerprinting, helping to identify biomarker candidates in disease studies. sigmaaldrich.com
Qualitative and Quantitative Analysis of Related Compounds in Complex Matrices
The analysis of this compound and its derivatives in complex matrices, such as biological fluids or pharmaceutical formulations, requires robust and sensitive analytical methods. High-Performance Liquid Chromatography with UV detection is a widely applied technique for both qualitative and quantitative analysis in these scenarios. nih.govsemanticscholar.orgresearchgate.net
For quantitative analysis, the method must be validated to ensure its accuracy, precision, linearity, and sensitivity. semanticscholar.orgresearchgate.net This often involves the development of a specific sample preparation procedure to extract the analyte of interest from the matrix and minimize interference. nih.gov
A study on the quantification of piperine (B192125), a piperidine alkaloid, in human plasma utilized ultra-low flow liquid chromatography (UFLC) with UV detection. nih.gov The method involved a gradient elution on a C18 reversed-phase column and UV detection at 340 nm. nih.gov The reported extraction recoveries from human plasma were high (88-93%), and the method was sensitive enough to detect low concentrations of the analyte. nih.gov This demonstrates the feasibility of using HPLC-UV for the quantitative analysis of piperidine-containing compounds in biological samples.
Another investigation focused on developing and validating an HPLC-UV method for quantifying piperine in nanoemulsions. semanticscholar.orgresearchgate.net The method employed a C18 column with an isocratic mobile phase of methanol and water, and UV detection at 343 nm. semanticscholar.orgresearchgate.net The method was found to be linear, specific, precise, accurate, and robust, making it suitable for quality control purposes. semanticscholar.orgresearchgate.net
Table 2: Example HPLC-UV Method for Quantitative Analysis of a Piperidine Alkaloid in a Complex Matrix
| Parameter | Condition | Source |
| Analyte | Piperine | nih.gov |
| Matrix | Human Plasma | nih.gov |
| Column | Waters SymmetryShield, 2.1 x 100 mm, 3.5 µm, C18 | nih.gov |
| Mobile Phase | Gradient of Acetonitrile/Water/Acetic Acid | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Detection Wavelength | 340 nm | nih.gov |
| Lower Limit of Detection | 5 ng/mL | nih.gov |
| This table provides an example of a validated method for a related piperidine compound and serves as a model for the potential analysis of this compound. |
The principles and methodologies described in these studies for piperine can be adapted for the qualitative and quantitative analysis of this compound and its related compounds in various complex matrices. The selection of the specific column, mobile phase composition, and detection wavelength would need to be optimized based on the physicochemical properties of the target analyte and the nature of the sample matrix.
Future Research Directions and Emerging Applications
Development of Novel Asymmetric Synthetic Strategies for Piperidine (B6355638) Amino Alcohols
The creation of piperidine amino alcohols with precise three-dimensional arrangements (stereochemistry) is critical for their biological function. Future research is focused on developing more efficient and selective asymmetric synthesis methods. A key goal is to control the relative and absolute stereochemistry of the core amino alcohol structure. rsc.org
Recent advancements include the use of metal-catalyzed reactions. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully employed for the synthesis of chiral 1,2-amino alcohols with high yields and excellent enantioselectivity (>99% ee). nih.gov This strategy offers a facile route to important chiral functionalities. nih.gov Similarly, rhodium catalysts have been evaluated for the asymmetric hydrogenation of precursors to chiral 4-amino-3-hydroxy piperidines. rsc.org Another approach involves intramolecular cyclization, where linear molecules containing an amino group are converted into piperidine rings. nih.gov For example, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to produce various piperidines. mdpi.com
Strategies employing chiral auxiliaries, which temporarily impart chirality to a molecule to guide a reaction, are also being refined. ucl.ac.uk Furthermore, classic and biocatalytic resolution techniques, which separate a mixture of enantiomers, remain a viable strategy for obtaining the desired stereoisomer. rsc.org The development of modular approaches that combine techniques like biocatalytic C-H oxidation with radical cross-coupling is set to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few, thereby improving efficiency. news-medical.net
Table 1: Emerging Asymmetric Synthesis Strategies for Piperidine Amino Alcohols
| Strategy | Description | Key Features & Research Findings | Reference |
|---|---|---|---|
| Metal-Catalyzed Asymmetric Hydrogenation | Use of chiral metal complexes (e.g., Ru, Rh) to selectively add hydrogen to a precursor molecule, creating a chiral center. | Ruthenium catalysts have achieved >99% enantiomeric excess (ee) for 1,2-amino alcohols. Rhodium catalysts are being explored for substituted piperidines. | rsc.orgnih.gov |
| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor containing an amine. Can be mediated by radical reactions. | Effective for producing various piperidine structures. Cobalt-catalyzed methods have been developed for amino-aldehydes. | nih.govmdpi.com |
| Modular Synthesis | A two-stage process combining biocatalytic C-H oxidation and radical cross-coupling. | Dramatically simplifies synthesis, reducing 7-17 step processes to 2-5 steps without needing protective groups or expensive catalysts like palladium. | news-medical.net |
| Chiral Auxiliaries | A removable chiral group is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. | An established method being adapted for new, complex piperidine structures. | ucl.ac.uk |
Advanced Computational Modeling for Predictive Structure-Function Elucidation
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new drug candidates based on the piperidine scaffold. bayer.com These in silico methods allow researchers to predict how a molecule's structure relates to its biological activity, saving time and resources in the lab. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to develop mathematical models that correlate the chemical structure of piperidine derivatives with their biological activity. nih.govresearchgate.net By analyzing descriptors related to a molecule's 3D shape and 2D properties, QSAR can predict the activity of newly designed compounds. nih.gov These models are validated to ensure they are robust and have predictive power. nih.gov
Molecular docking and molecular dynamics simulations provide a deeper, atom-level understanding of how piperidine amino alcohols interact with their biological targets. mdpi.comresearchgate.net Docking predicts the preferred binding orientation of a compound within the active site of a protein, while molecular dynamics simulates the movement and stability of the compound-protein complex over time. bayer.commdpi.com This allows for the analysis of crucial intermolecular interactions and the calculation of binding free energy, which helps explain why some derivatives are more potent than others. nih.gov These computational tools are vital for structure-based drug design, enabling the rational design of new derivatives with improved affinity and specificity for their targets. bayer.comnih.gov
Table 2: Computational Modeling Techniques for Piperidine Amino Alcohols
| Technique | Application | Key Insights Provided | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new compounds based on their chemical structure. | Identifies key structural features (descriptors) that influence activity. Allows for virtual screening of compound libraries. | nih.govresearchgate.net |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. | Visualizes how a molecule fits into a protein's binding pocket. Helps in designing molecules with better target engagement. | mdpi.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the motion and stability of a ligand-receptor complex over time. | Assesses the stability of binding interactions predicted by docking. Calculates binding free energies to rank compound potency. | researchgate.netnih.gov |
| In Silico ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. | Helps to identify and filter out compounds with poor pharmacokinetic or toxic profiles early in the discovery process. | mdpi.com |
Exploration of New Biological Targets and Therapeutic Areas for Piperidine Amino Alcohol Derivatives
The piperidine ring is a versatile scaffold found in numerous pharmaceuticals, and its derivatives continue to be explored for a wide range of therapeutic applications. nih.govclinmedkaz.org Computational tools and biological screening are revealing that piperidine amino alcohols and related structures have the potential to interact with a diverse array of biological targets. clinmedkaz.org
Research has identified potential activity in several key areas. Piperidine derivatives are being investigated for their antiproliferative properties, suggesting applications in oncology. nih.gov Specifically, certain derivatives have shown inhibitory effects on the growth of human prostate cancer cells. nih.gov Another significant area of interest is in treating central nervous system (CNS) disorders. clinmedkaz.org The sigma-1 (σ1) receptor, which is implicated in various neurological conditions, has been identified as a target for some piperidine derivatives. nih.gov
Furthermore, the piperidine scaffold is being explored for its potential in developing new antimicrobial agents. clinmedkaz.orgdundee.ac.uk This includes activity against bacteria, such as in the development of new antitubercular drugs, and fungi. dundee.ac.ukresearchgate.net The structural versatility of piperidine also lends itself to the development of agents with local anesthetic and antiarrhythmic properties. clinmedkaz.org Monoamine oxidase (MAO) enzymes, which are targets for treating depression and neurodegenerative diseases, are also being investigated, with some piperidine derivatives showing inhibitory activity. acs.org
Table 3: Potential Biological Targets and Therapeutic Areas for Piperidine Amino Alcohol Derivatives
| Therapeutic Area | Potential Biological Target | Example Finding | Reference |
|---|---|---|---|
| Oncology | Sigma-1 (σ1) Receptors, other proliferation pathways | Certain 4-(2-aminoethyl)piperidine derivatives inhibit the growth of DU145 human prostate cancer cells. | nih.gov |
| Central Nervous System (CNS) Disorders | Sigma-1 (σ1) Receptors, Monoamine Oxidase (MAO) | Piperidine derivatives have been designed as potent σ1 receptor ligands and MAO inhibitors. | nih.govclinmedkaz.orgacs.org |
| Infectious Diseases | Bacterial and Fungal Cellular Machinery | Novel dipiperidine compounds show antitubercular activity. Other derivatives show >50% inhibition against methicillin-resistant Staphylococcus aureus. | dundee.ac.ukresearchgate.net |
| Cardiovascular Disease | Ion Channels | In silico predictions suggest potential for developing new antiarrhythmic agents. | clinmedkaz.org |
Innovations in Analytical Techniques for High-Throughput Characterization of Piperidine Amino Alcohols
As research into piperidine amino alcohols expands, the need for rapid and efficient analytical methods for their characterization becomes paramount. Innovations in analytical chemistry are crucial for supporting high-throughput synthesis and screening efforts.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique. For chiral molecules like 2-Methyl-3-piperidin-1-yl-propan-1-ol, chiral HPLC columns are essential for determining the enantiomeric excess, a critical quality attribute. google.com However, because many simple amino alcohols lack a chromophore, they cannot be easily detected by UV detectors. This necessitates a derivatization step, where a UV-active tag like benzoyl chloride is attached to the molecule, allowing for sensitive detection. google.com While effective, this adds a step to the analytical workflow. Future research aims to develop direct analytical methods or more streamlined derivatization protocols.
The rise of combinatorial chemistry, where large libraries of compounds are synthesized simultaneously, demands high-throughput characterization methods. researchgate.net Techniques such as mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), are vital for confirming the identity and purity of compounds in these large libraries. researchgate.net Advances in automation and data processing are key to managing the vast amount of analytical data generated. The development of new analytical platforms that can rapidly assess multiple properties—such as identity, purity, and chiral composition—in a single run will be a significant enabler for future research in this field.
Table 4: Analytical Techniques for the Characterization of Piperidine Amino Alcohols
| Technique | Purpose | Challenges & Innovations | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantitative analysis. | Requires derivatization (e.g., with benzoyl chloride) for UV detection of compounds lacking a chromophore. | google.com |
| Chiral HPLC | Separation of enantiomers and determination of enantiomeric excess (ee). | Essential for quality control in asymmetric synthesis. Method development can be complex. | google.com |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Crucial for high-throughput screening of combinatorial libraries to confirm synthesis of target compounds. | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines separation (LC) with detection (MS) for complex mixture analysis. | The standard for high-throughput analysis, providing purity and identity information simultaneously. | researchgate.net |
Q & A
Basic Question: What synthetic methodologies are recommended for optimizing the yield and purity of 2-Methyl-3-piperidin-1-yl-propan-1-ol?
Methodological Answer:
The synthesis of structurally analogous alcohols (e.g., 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol) involves alkylation and nucleophilic substitution reactions. Key steps include:
- Alkylation : Use methyl halides (e.g., methyl iodide) for introducing the methyl group, with bases like NaOH or KOH to deprotonate intermediates .
- Piperidine Functionalization : Piperidine rings can be introduced via nucleophilic substitution using activated alcohols or tosylates under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the target compound .
Advanced Question: How does the stereochemistry of this compound influence its biological or chemical activity?
Methodological Answer:
The stereochemistry of the piperidine ring and propanol chain can significantly affect receptor binding or catalytic interactions. For example:
- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral resolving agents (e.g., Mosher’s acid) to isolate enantiomers .
- Activity Comparison : Compare enantiomers in receptor-binding assays (e.g., radioligand displacement) or enzymatic studies. Structural analogs with piperidine rings show varied affinity for CNS targets due to spatial orientation .
Basic Question: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C₉H₁₉NO: 157.25 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects hydroxyl (~3200–3600 cm⁻¹) and amine (~3300 cm⁻¹) functional groups .
Advanced Question: How can researchers resolve contradictions in reported reaction yields for synthesizing piperidine-containing alcohols?
Methodological Answer:
Discrepancies in yields (e.g., 40% vs. 70%) may arise from:
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for alkylation) and solvent polarity (e.g., ethanol vs. DMF) to balance reactivity and side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance nucleophilicity of the piperidine group .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time) and validate reproducibility .
Advanced Question: What computational strategies are recommended for predicting the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., G-protein-coupled receptors) based on piperidine ring conformation .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Comparative Analysis : Benchmark against analogs (e.g., 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol) to identify structural determinants of activity .
Basic Question: What purification challenges are associated with this compound, and how can they be mitigated?
Methodological Answer:
- Hydrophilic Byproducts : Remove polar impurities (e.g., unreacted piperidine) via aqueous washes or ion-exchange resins .
- Volatility Issues : For low-boiling-point contaminants, use fractional distillation with a Vigreux column under vacuum .
- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>95%) .
Advanced Question: How can researchers identify potential biological targets for this compound?
Methodological Answer:
- High-Throughput Screening (HTS) : Screen against kinase or neurotransmitter receptor libraries using fluorescence polarization assays .
- Metabolomic Profiling : Use LC-MS/MS to track metabolic pathways influenced by the compound (e.g., neurotransmitter synthesis) .
- Structural Analog Mining : Cross-reference PubChem BioAssay data for piperidine derivatives with reported activity (e.g., antipsychotic or anti-inflammatory agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
